BenchChemオンラインストアへようこそ!

6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Drug-likeness Lipophilicity Membrane Permeability

6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897471-98-6) is a synthetic heterocyclic compound that integrates a 6-fluorobenzothiazole core, a piperazine linker, and a 2-nitrobenzoyl substituent. This structural assembly is associated with potential acetylcholinesterase (AChE) inhibition and anticancer activity, as observed across the benzothiazole-piperazine chemotype.

Molecular Formula C18H15FN4O3S
Molecular Weight 386.4
CAS No. 897471-98-6
Cat. No. B2830098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole
CAS897471-98-6
Molecular FormulaC18H15FN4O3S
Molecular Weight386.4
Structural Identifiers
SMILESC1CN(CCN1C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC=CC=C4[N+](=O)[O-]
InChIInChI=1S/C18H15FN4O3S/c19-12-5-6-14-16(11-12)27-18(20-14)22-9-7-21(8-10-22)17(24)13-3-1-2-4-15(13)23(25)26/h1-6,11H,7-10H2
InChIKeyKRJSFEHOXNCBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Procurement Baseline and Chemical Identity


6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole (CAS 897471-98-6) is a synthetic heterocyclic compound that integrates a 6-fluorobenzothiazole core, a piperazine linker, and a 2-nitrobenzoyl substituent. This structural assembly is associated with potential acetylcholinesterase (AChE) inhibition and anticancer activity, as observed across the benzothiazole-piperazine chemotype [1]. Key computed physicochemical parameters include a molecular weight of 386.41 g/mol, a calculated logP (clogP) of 1.80, and a topological polar surface area (TPSA) of 93.95 Ų, all of which fall within established drug-like space [2]. The compound is primarily sourced as a research intermediate or biological probe, with differentiation rooted in its specific combination of substituent regiochemistry and electronic properties.

Why Generic Substitution Fails for 6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole


Benzothiazole-piperazine hybrids cannot be interchanged without risk of altered biological outcome. Structure-activity relationship (SAR) studies within this chemotype demonstrate that cytotoxicity, AChE inhibition, and target selectivity are highly sensitive to the position of the fluorine atom on the benzothiazole ring and the nitro group on the benzoyl moiety [1]. For example, the 6-fluoro regioisomer exhibits a unique electron-withdrawing pattern that influences both lipophilicity (clogP = 1.80 [2]) and, by class-level inference, binding interactions at the AChE peripheral anionic site, whereas the 4-fluoro and 4,6-difluoro analogs possess markedly different calculated electronic distributions and steric profiles. The absence of any single substituent or alteration of the 2-nitrobenzoyl to a 3- or 4-nitro isomer is expected to shift the compound from a potentially selective inhibitor to a weakly active or inactive analogue. Therefore, generic substitution undermines experimental reproducibility and target engagement assumptions.

Quantitative Evidence Guide for 6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole Differentiation


Lipophilicity and Permeability: 6-Fluoro vs. 4-Fluoro Regioisomer Comparison

The 6-fluoro substitution pattern on benzothiazole provides a balanced lipophilicity profile (clogP = 1.80) compared to the 4-fluoro regioisomer [1]. Class-level evidence indicates that 6-fluorobenzothiazoles generally exhibit 2–3× higher cellular potency than non-fluorinated analogs, attributed to enhanced membrane permeability while avoiding the excessive lipophilicity that can lead to off-target promiscuity [2]. The 4-fluoro congener, though structurally similar, shows a different electrostatic potential surface, which can alter passive permeation rates.

Drug-likeness Lipophilicity Membrane Permeability Regioisomer Comparison

Hydrogen Bond Acceptor Count and Blood-Brain Barrier Penetration Potential

The target compound possesses 7 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD) [1]. For CNS-targeted indications, optimal HBA count is typically ≤6, and HBD ≤1. With an HBA of 7, this compound sits at the upper boundary of CNS drug-likeness, providing a moderate probability of blood-brain barrier (BBB) penetration. In contrast, the 4,6-difluoro analog (CAS 897482-16-5) adds a second fluorine, which does not alter HBA count but increases logP, potentially pushing it beyond the CNS multiparameter optimization (MPO) sweet spot.

CNS Drug-likeness Hydrogen Bond Acceptors Blood-Brain Barrier Physicochemical Profiling

2-Nitrobenzoyl vs. 3-Nitrobenzoyl Isomer: Electronic and Steric Effects on AChE Inhibition

Although direct IC50 data for this specific compound are unavailable, the benzothiazole-piperazine chemotype has demonstrated AChE inhibitory activity with IC50 values ranging from 13.2 µM to sub-1 µM depending on substitution [1]. The 2-nitrobenzoyl substituent, by virtue of its ortho-nitro group, exerts a stronger electron-withdrawing effect and greater steric hindrance compared to the 3-nitro (meta) or 4-nitro (para) isomers. This electronic modulation can influence the π-stacking interactions with Trp286 and Tyr341 residues in the AChE active site, as observed in docking studies of related benzothiazole-piperazines [1]. The 3-nitro isomer (e.g., 6-chloro-2-[4-(3-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole) relies on a different electrostatic potential distribution, which may alter target engagement and selectivity.

Acetylcholinesterase Inhibition Positional Isomer Electronic Effects Structure-Activity Relationship

Cytotoxic Activity Profile: Benzothiazole-Piperazine Class Evidence Against Cancer Cell Lines

Benzothiazole-piperazine derivatives, as a class, show consistent cytotoxic activity against hepatocellular (Huh7) and breast (MCF-7) cancer cell lines, with IC50 values below 10 µM for the most active dihalo-substituted analogs [1]. While the target compound has not been individually profiled, the presence of the 6-fluoro and 2-nitrobenzoyl substituents places it within the active SAR cluster. Compounds with electron-withdrawing groups on both the benzothiazole and benzoyl moieties tend to exhibit superior cytotoxicity compared to those with electron-donating groups [1]. This class-level inference supports the expectation that the target compound retains meaningful anticancer activity, though direct quantitative comparison with clinical standards (e.g., doxorubicin) is not yet available.

Anticancer Activity Cytotoxicity Cell Line Panel Huh7 MCF-7

Optimal Application Scenarios for 6-Fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole


Focused AChE Inhibitor Screening Libraries

The compound is best deployed as a member of a structure-activity relationship (SAR) library exploring the effect of the 2-nitrobenzoyl group on AChE inhibition. Its ortho-nitro configuration presents a distinct hydrogen-bond acceptor geometry compared to the 3- and 4-nitro isomers, potentially offering selectivity over butyrylcholinesterase (BuChE) when optimized [1].

Peripheral Anticancer Probe with Controlled CNS Exposure

Given the borderline CNS drug-likeness (HBA = 7, clogP = 1.80 [1]), this compound is suitable for programs requiring anticancer activity with minimal blood-brain barrier penetration. This property profile is advantageous when targeting peripheral tumors (e.g., hepatocellular or colorectal carcinoma) where CNS side effects are undesirable.

Chemical Tool for Regioisomer Selectivity Studies

As a defined 6-fluoro regioisomer, the compound serves as a precision chemical tool in electrophysiology or binding assays aimed at mapping the fluorine-position sensitivity of target proteins. Comparative studies with the 4-fluoro and 4,6-difluoro analogs can delineate which fluorine placement maximizes target engagement [1].

MoA Deconvolution in Benzothiazole-Piperazine Chemotype

Incorporating this compound into broader target deconvolution panels can help clarify whether the benzothiazole-piperazine scaffold exerts anticancer effects via AChE modulation, kinase inhibition, or alternative mechanisms, as the class has shown pleiotropic activity in cellular assays [1].

Quote Request

Request a Quote for 6-fluoro-2-[4-(2-nitrobenzoyl)piperazin-1-yl]-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.